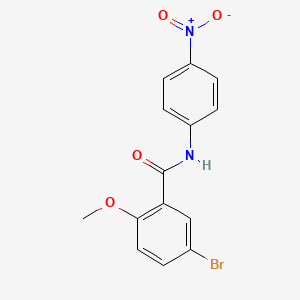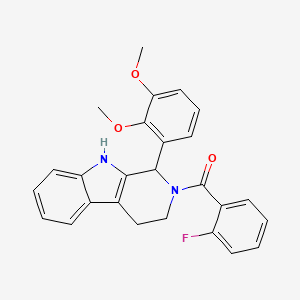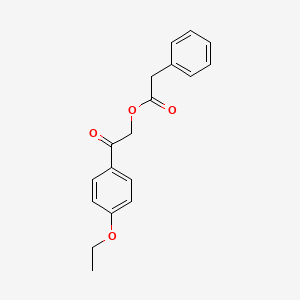![molecular formula C18H21ClO3 B4963380 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4963380.png)
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione, commonly known as Spiro-OMeTAD, is a widely used hole-transport material (HTM) in perovskite solar cells (PSCs). It is a small organic molecule that has been extensively studied due to its excellent electrical properties, high hole mobility, and stability. Spiro-OMeTAD has been found to be an efficient hole-transporting material in PSCs, which are considered one of the most promising technologies for next-generation solar cells.
Mecanismo De Acción
Spiro-OMeTAD acts as a hole-transporting material in PSCs, facilitating the movement of positive charges from the perovskite layer to the electrode. The mechanism of action of Spiro-OMeTAD involves the formation of a charge transfer complex with the perovskite layer, which enables efficient charge transfer. The high hole mobility and stability of Spiro-OMeTAD make it an ideal material for this application.
Biochemical and Physiological Effects:
Spiro-OMeTAD has not been extensively studied for its biochemical and physiological effects. However, some studies have reported cytotoxicity and genotoxicity of Spiro-OMeTAD in certain cell lines. Further research is needed to fully understand the potential toxicity of Spiro-OMeTAD and its impact on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spiro-OMeTAD has several advantages as a hole-transport material in PSCs. It has high hole mobility, excellent electrical properties, and stability, which make it an ideal material for this application. However, Spiro-OMeTAD is relatively expensive compared to other 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones, and its synthesis requires careful control of the reaction conditions and purification steps. Additionally, Spiro-OMeTAD is sensitive to moisture and oxygen, which can lead to degradation and reduced performance in PSCs.
Direcciones Futuras
There are several future directions for the research on Spiro-OMeTAD. One area of focus is the development of new synthetic methods for Spiro-OMeTAD that are more efficient and cost-effective. Researchers are also investigating the use of alternative 1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-diones that can replace Spiro-OMeTAD in PSCs. Additionally, studies are being conducted to understand the mechanism of action of Spiro-OMeTAD in PSCs and to optimize its performance through the use of dopants, solvents, and additives. Finally, researchers are exploring the potential toxicity of Spiro-OMeTAD and the development of safer materials for PSCs.
Métodos De Síntesis
Spiro-OMeTAD can be synthesized via a multi-step process involving the reaction between 4-chlorobenzaldehyde and 2,2-dimethylmalonic acid. The reaction leads to the formation of a spirocyclic intermediate, which is then converted to Spiro-OMeTAD through a series of reactions involving various reagents and solvents. The synthesis of Spiro-OMeTAD requires careful control of the reaction conditions and purification steps to obtain a high-quality product.
Aplicaciones Científicas De Investigación
Spiro-OMeTAD has been extensively studied in the field of PSCs due to its excellent electrical properties and stability. It has been found to be an efficient hole-transporting material in PSCs, leading to high power conversion efficiencies (PCEs). Researchers have also investigated the effect of various factors such as dopants, solvents, and additives on the performance of Spiro-OMeTAD-based PSCs. The results of these studies have provided insights into the optimization of PSCs and the development of new materials for improved performance.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-17(2)15(20)18(10-4-3-5-11-18)14(22-16(17)21)12-6-8-13(19)9-7-12/h6-9,14H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBSUPIHLOVNGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)


![3-ethyl 5-methyl 2-{[(6-allyl-3-cyano-2-pyridinyl)thio]methyl}-6-bromo-1-methyl-1H-indole-3,5-dicarboxylate](/img/structure/B4963312.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-2-(2-phenylethyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B4963348.png)
![4-fluoro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4963364.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B4963372.png)
![2-[(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4963382.png)
![N-(3-pyridinylmethyl)-3-(1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4963391.png)


![2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4963412.png)
![5-(4-methoxyphenyl)-N-2-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4963425.png)